

Synthesis of Novel InhA Inhibitors Targeting *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: *Mycobacterium Tuberculosis-IN-5*

Cat. No.: B15568355

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Note to the Reader: The specific compound "**Mycobacterium Tuberculosis-IN-5**" was not identified in a review of the available scientific literature. It is possible that this is an internal project name or a non-standard identifier. However, to provide a detailed and relevant response in line with the user's request for application notes and protocols for the synthesis of compounds targeting *Mycobacterium tuberculosis*, this document will focus on a representative class of potent inhibitors. The following protocols and data are based on the synthesis of novel 1,5-disubstituted-1,2,3-triazoles designed as direct inhibitors of the *M. tuberculosis* enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.

Application Notes

Tuberculosis (TB), caused by *Mycobacterium tuberculosis*, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, which are essential for the bacterium's survival and virulence.^{[1][2]} The biosynthesis of these mycolic acids is a clinically validated target for anti-TB drugs. One of the key enzymes in this pathway is InhA, the target of the first-line drug isoniazid.^{[2][3]} However, resistance to isoniazid, often arising from mutations that prevent its activation, necessitates the development of direct InhA inhibitors.^[3]

This document describes the synthesis of a series of 1,5-disubstituted-1,2,3-triazoles that act as direct inhibitors of InhA. These compounds are designed to mimic the binding of triclosan, a known InhA inhibitor. The synthetic route is versatile, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The described compounds have

shown promising activity against both the isolated InhA enzyme and whole *M. bovis* cells, a close relative of *M. tuberculosis*.

Data Presentation

The inhibitory activities of representative synthesized 1,5-disubstituted-1,2,3-triazole derivatives are summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) against the InhA enzyme and the minimum inhibitory concentration (MIC99) against whole-cell *M. bovis*.

Compound ID	R Group	InhA IC50 (μM)	<i>M. bovis</i> MIC99 (μM)
1	4-chloro-2-hydroxyphenoxy	5.6	>50
2	cyclopropylmethoxy	>50	12.9
3	benzyloxy	>50	25.4
4	4-fluorobenzyloxy	>50	22.1

Data is representative of compounds synthesized in similar studies.[\[3\]](#)

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2-(4-(prop-2-yn-1-yloxy)phenoxy)phenol (Intermediate A)

- Materials: 4-(4-hydroxyphenoxy)-2-chlorophenol, propargyl bromide, potassium carbonate (K₂CO₃), acetone.

- Procedure:

1. To a solution of 4-(4-hydroxyphenoxy)-2-chlorophenol (1.0 eq) in acetone, add K₂CO₃ (2.0 eq).
2. Stir the mixture at room temperature for 30 minutes.

3. Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.
4. Heat the reaction to reflux and stir overnight.
5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
6. Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
7. Concentrate the filtrate under reduced pressure.
8. Purify the crude product by column chromatography on silica gel to yield Intermediate A.

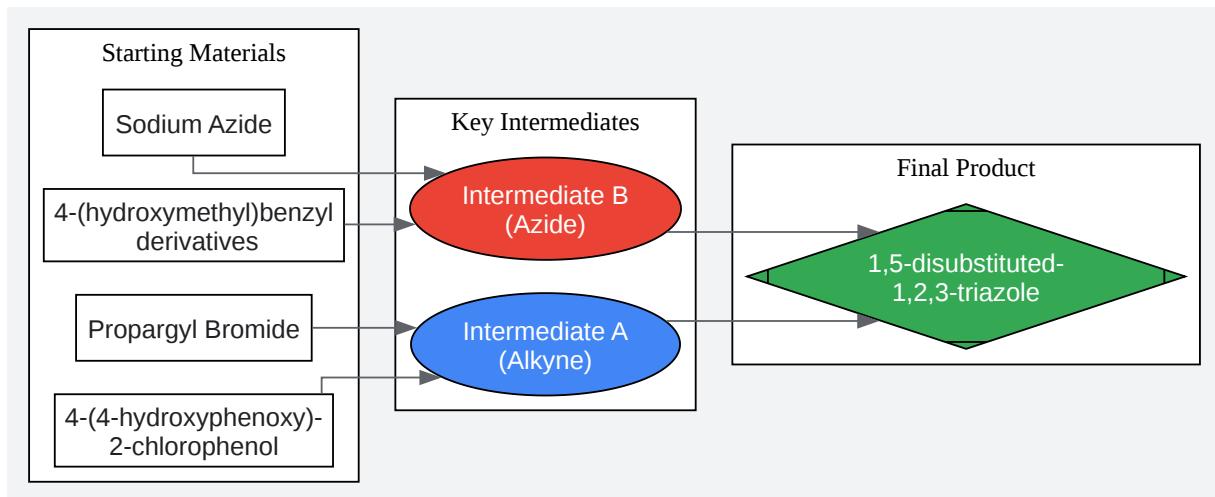
Protocol 2: Synthesis of 4-(azidomethyl)benzyloxy derivatives (Intermediate B)

- Materials: Corresponding 4-(hydroxymethyl)benzyl derivative, sodium azide (NaN₃), N,N-dimethylformamide (DMF).
- Procedure:
 1. Dissolve the appropriate 4-(hydroxymethyl)benzyl derivative (1.0 eq) in DMF.
 2. Add NaN₃ (1.5 eq) to the solution.
 3. Stir the reaction at 60 °C overnight.
 4. Monitor the reaction by TLC.
 5. After completion, pour the reaction mixture into water and extract with ethyl acetate.
 6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding azide, Intermediate B.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

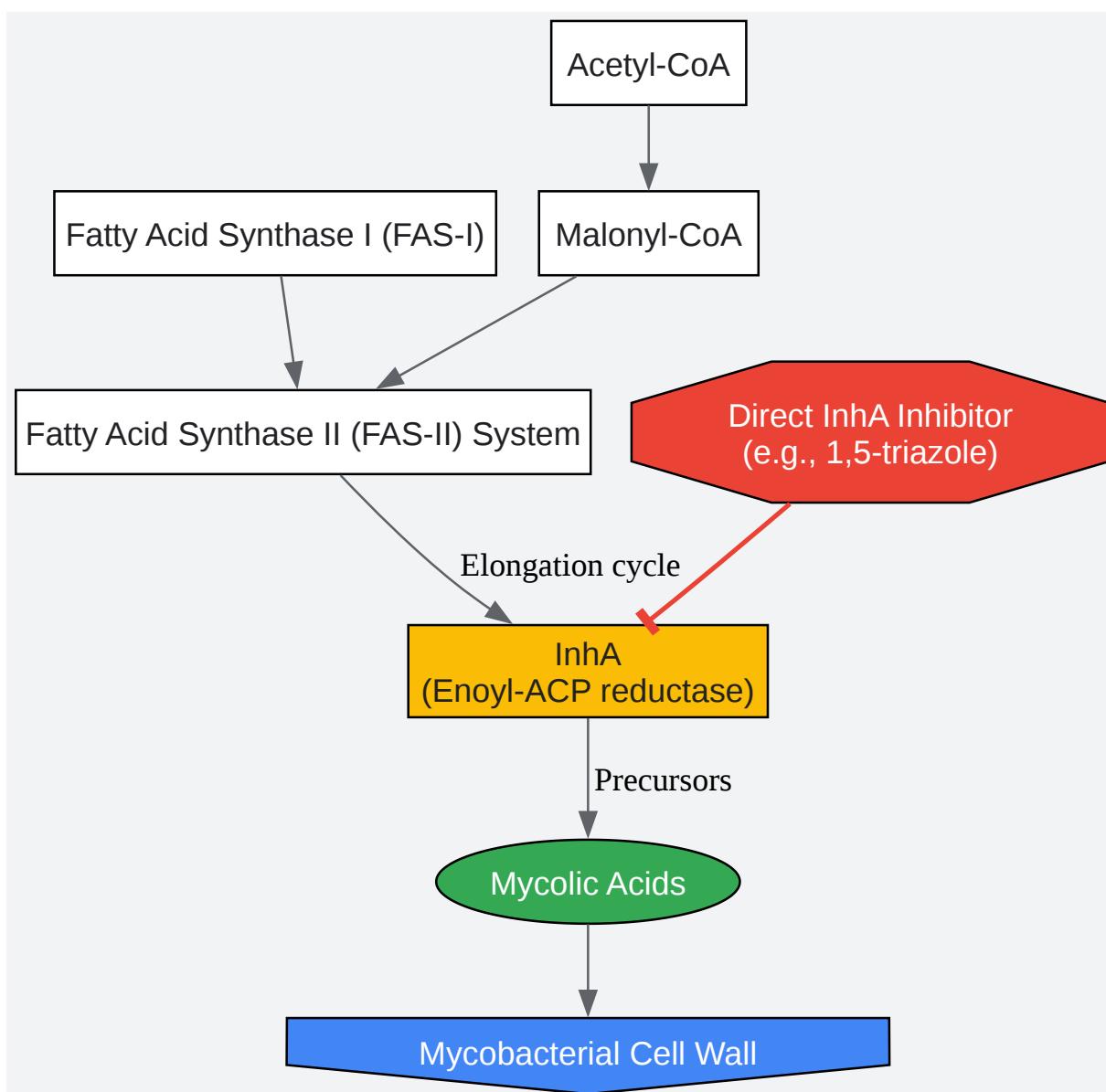
- Materials: Intermediate A, Intermediate B, copper(I) iodide (CuI), N,N-diisopropylethylamine (DIPEA), tetrahydrofuran (THF).
- Procedure:
 - To a solution of Intermediate A (1.0 eq) and the desired Intermediate B (1.1 eq) in THF, add DIPEA (2.0 eq).
 - Add CuI (0.1 eq) to the mixture.
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction by TLC.
 - Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the final 1,5-disubstituted-1,2,3-triazole product.

Mandatory Visualizations



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Caption: Synthetic workflow for the preparation of 1,5-disubstituted-1,2,3-triazole InhA inhibitors.



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Caption: Simplified diagram of the mycolic acid biosynthesis pathway and the inhibitory action on InhA.

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References

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